molecular formula C13H9FN2O6 B13703718 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole

2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole

Cat. No.: B13703718
M. Wt: 308.22 g/mol
InChI Key: OPNHQQIZHMUPMR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole is an organic compound characterized by the presence of fluorine and nitro groups attached to a phenoxy and anisole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole typically involves the reaction of 2-fluoro-4-nitrophenol with 4-nitroanisole under specific conditions. One common method includes the use of N,N-diisopropylethylamine as a base and chlorobenzene as a solvent, with the reaction mixture heated to 140°C for 18 hours . After the reaction, the mixture is treated with aqueous sodium hydroxide and extracted with chloroform to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: Amino derivatives.

    Oxidation: Quinones or other oxidized phenoxy compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity. For example, the nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored biological activities and material properties.

Properties

Molecular Formula

C13H9FN2O6

Molecular Weight

308.22 g/mol

IUPAC Name

2-(2-fluoro-4-nitrophenoxy)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C13H9FN2O6/c1-21-12-5-3-9(16(19)20)7-13(12)22-11-4-2-8(15(17)18)6-10(11)14/h2-7H,1H3

InChI Key

OPNHQQIZHMUPMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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